![molecular formula C20H30O6 B14256722 Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate CAS No. 404011-30-9](/img/structure/B14256722.png)
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene, specifically a dimethyl ester of a hydroxy-substituted benzene dicarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate typically involves esterification reactions. One common method is the reaction of 5-hydroxyisophthalic acid with 10-hydroxydecyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylic acid.
Reduction: Formation of 5-[(10-hydroxydecyl)oxy]benzene-1,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 5-hydroxyisophthalate
- Dimethyl 5-bromobenzene-1,3-dicarboxylate
- Dimethyl 5-aminoisophthalate
Uniqueness
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of the long hydroxydecyl chain, which imparts distinct physical and chemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
404011-30-9 |
|---|---|
Molekularformel |
C20H30O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
dimethyl 5-(10-hydroxydecoxy)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H30O6/c1-24-19(22)16-13-17(20(23)25-2)15-18(14-16)26-12-10-8-6-4-3-5-7-9-11-21/h13-15,21H,3-12H2,1-2H3 |
InChI-Schlüssel |
XGLIXAXOQHQRIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)OCCCCCCCCCCO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


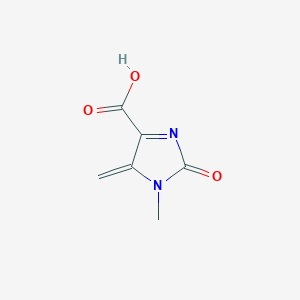
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)

![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
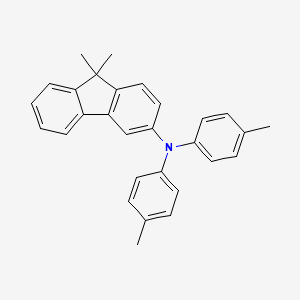

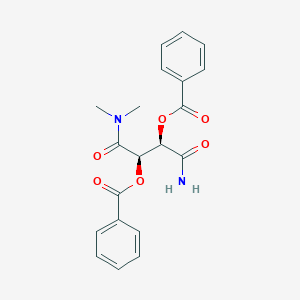
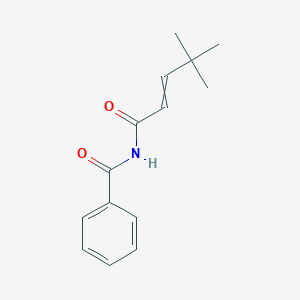
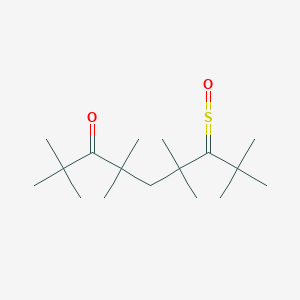

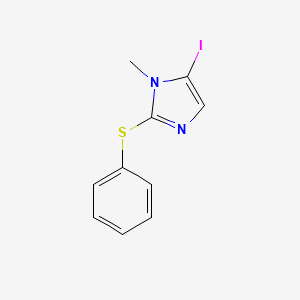
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
